5-(6-Methoxy-2H-1,3-benzodioxol-5-yl)pentanoic acid
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Overview
Description
5-(6-Methoxy-2H-1,3-benzodioxol-5-yl)pentanoic acid is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a methoxy group and a pentanoic acid chain attached to a benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxy-2H-1,3-benzodioxol-5-yl)pentanoic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Pentanoic Acid Chain: The pentanoic acid chain can be attached through a Friedel-Crafts acylation reaction, where the benzodioxole ring is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group of the pentanoic acid chain, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted benzodioxole compounds.
Scientific Research Applications
5-(6-Methoxy-2H-1,3-benzodioxol-5-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(6-Methoxy-2H-1,3-benzodioxol-5-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, benzodioxole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxy-1,3-benzodioxol-5-yl)amine: This compound shares the benzodioxole ring and methoxy group but differs in the presence of an amine group instead of the pentanoic acid chain.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: This compound has a similar benzodioxole ring but features an acrylaldehyde group instead of the pentanoic acid chain.
Uniqueness
5-(6-Methoxy-2H-1,3-benzodioxol-5-yl)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pentanoic acid chain allows for unique interactions and reactivity compared to other benzodioxole derivatives.
Properties
CAS No. |
61756-55-6 |
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Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
5-(6-methoxy-1,3-benzodioxol-5-yl)pentanoic acid |
InChI |
InChI=1S/C13H16O5/c1-16-10-7-12-11(17-8-18-12)6-9(10)4-2-3-5-13(14)15/h6-7H,2-5,8H2,1H3,(H,14,15) |
InChI Key |
QTENFZUAHKDLOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CCCCC(=O)O)OCO2 |
Origin of Product |
United States |
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